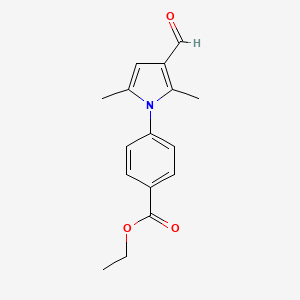

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

説明

OSM-S-46 は、アミノチエノピリミジン系に属する化合物であり、マラリア治療における潜在的な用途について研究されています。この化合物は、オープンソースの研究と協力を通じて新しい抗マラリア薬を開発することを目的とするオープンソースマラリアプロジェクトの一部です。

特性

IUPAC Name |

ethyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-4-20-16(19)13-5-7-15(8-6-13)17-11(2)9-14(10-18)12(17)3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHIPLWUOJQIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345088 | |

| Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52034-37-4 | |

| Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions:

Mechanism:

- The amine group of ethyl 4-aminobenzoate undergoes nucleophilic attack on the diketone.

- Cyclization forms the 2,5-dimethylpyrrole ring, with the benzoate ester at the 1-position.

Intermediate : Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 5159-70-6).

The introduction of the formyl group at the 3-position of the pyrrole is achieved via the Vilsmeier-Haack reaction, leveraging the electron-rich nature of the pyrrole ring.

Reaction Conditions:

Mechanistic Insights:

- Chloroiminium Ion Formation : DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion.

- Electrophilic Attack : The pyrrole’s 3-position (β to methyl groups) is formylated due to steric and electronic effects.

- Hydrolysis : The intermediate iminium salt is hydrolyzed to yield the aldehyde.

Key Regioselectivity : Methyl groups at 2- and 5-positions direct formylation to the less hindered 3-position.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-bromobenzoate esters and pre-formed 3-formylpyrrole boronic acids offers modularity but requires sensitive handling of the formyl group.

Direct Condensation with Formylpyrrole Derivatives

Condensation of ethyl 4-hydroxybenzoate with 3-formyl-2,5-dimethylpyrrole under Mitsunobu conditions provides an esterification pathway.

Optimization and Challenges

Yield Improvement Strategies

Common Side Reactions

- Over-Oxidation : Uncontrolled Vilsmeier conditions may degrade the formyl group to carboxylic acid.

- Ester Hydrolysis : Acidic or basic conditions during formylation may cleave the ethyl ester, necessitating pH control.

Comparative Data Table

| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Paal-Knorr + Vilsmeier | DMF, POCl₃ | 60–80 | 50–65 | >90 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 100 | 40–55 | 85–90 |

| Mitsunobu Condensation | DIAD, PPh₃ | 25 | 60 | >95 |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

化学反応の分析

科学研究における用途

OSM-S-46 は、特にマラリア治療の分野において、科学研究における潜在的な用途について広く研究されています。この化合物は、マラリアの最も重篤な形態の原因となる寄生虫であるマラリア原虫に対して有望な活性を示しています。 研究により、OSM-S-46 は、タンパク質合成に関与する特定の酵素を標的とすることで寄生虫の増殖を阻害することが示されています.

抗マラリア特性に加えて、OSM-S-46 は、化学と生物学の他の分野でも潜在的な用途があります。たとえば、酵素阻害とタンパク質合成のメカニズムを研究するためのツール化合物として使用できます。 さらに、この化合物の独特の化学構造は、他の感染症を標的とする新しい薬物の開発のための貴重な候補となっています.

科学的研究の応用

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications:

- Antitumor Activity : Compounds with similar pyrrole structures have demonstrated antitumor properties. Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate may exhibit similar effects by interacting with cellular pathways involved in tumor growth suppression.

- Antibacterial and Antifungal Properties : Pyrrole derivatives are known for their antibacterial and antifungal activities. This compound could be explored for its efficacy against various pathogens .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : The unique functional groups present in this compound allow for further functionalization, making it suitable for synthesizing complex heterocyclic compounds .

- Material Science Applications : Its chemical properties may enable the development of novel materials with specific functionalities, such as conducting polymers or sensors.

Case Study 1: Antitumor Activity Assessment

A study investigated the antitumor potential of pyrrole derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Synthesis of Novel Antibiotics

Research focused on synthesizing new antibiotics using this compound as a precursor. Derivatives were created by modifying the formyl group, leading to compounds with enhanced antibacterial activity against resistant strains of bacteria.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Lacks the formyl group | Different reactivity and biological activity |

| Methyl 3-(3-formyl-1H-pyrrol-1-yl)benzoate | Lacks methyl groups at the 2 and 5 positions | Affects steric and electronic properties |

| Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile | Contains a nitrile group instead of benzoate ester | Leads to different chemical properties |

| Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Salt form of a similar structure | Alters solubility and reactivity |

作用機序

類似の化合物との比較

類似の化合物

OSM-S-46 に類似する化合物には、OSM-S-106 や TCMDC-135294 などの他のアミノチエノピリミジン誘導体が含まれます。 これらの化合物は、類似の化学骨格を共有し、抗マラリア特性について研究されています.

OSM-S-46 の独自性

OSM-S-46 は、アスパラギニルtRNA合成酵素を特異的に標的とする点でユニークであり、他の酵素または経路を標的とする可能性のある他のアミノチエノピリミジン誘導体とは異なります。 さらに、この化合物は、高い効力と低い毒性を持つため、抗マラリア薬としてさらに開発を進めるための有望な候補です.

類似化合物との比較

Similar Compounds

Similar compounds to OSM-S-46 include other aminothienopyrimidine derivatives, such as OSM-S-106 and TCMDC-135294. These compounds share a similar chemical scaffold and have been studied for their antimalarial properties .

Uniqueness of OSM-S-46

OSM-S-46 is unique in its specific targeting of asparaginyl-tRNA synthetase, which distinguishes it from other aminothienopyrimidine derivatives that may target different enzymes or pathways. Additionally, the compound’s high potency and low toxicity make it a promising candidate for further development as an antimalarial drug .

生物活性

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a compound of increasing interest due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 271.31 g/mol. The compound features a pyrrole ring substituted with a formyl group at the 3-position and two methyl groups at the 2 and 5 positions, attached to a benzoate moiety. This unique combination of functional groups enhances its chemical reactivity and potential biological activity .

Biological Activities

Research indicates that compounds with similar structural motifs to this compound exhibit diverse biological activities, including:

- Antimicrobial Properties : Pyrrole derivatives have been reported to possess antibacterial and antifungal activities. For instance, certain pyrrole compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The mechanism may involve interaction with bacterial enzymes or disruption of cell membrane integrity.

- Antitumor Activity : Some studies suggest that pyrrole-based compounds can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the formyl group may enhance these effects by facilitating interactions with cellular targets.

While specific mechanisms for this compound remain largely unexplored, related compounds indicate potential modes of action:

- Enzyme Interaction : Similar pyrrole derivatives have been shown to bind effectively within hydrophobic pockets of proteins, suggesting that this compound may modulate enzyme activity through such interactions .

- Covalent Bonding : The reactive formyl group could participate in covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to altered biological functions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrole Ring : This can be achieved by reacting 2,5-dimethylpyrrole with an appropriate aldehyde under acidic conditions.

- Esterification : The resulting aldehyde is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Antimicrobial Activity Evaluation

A study evaluated various pyrrole derivatives for their antimicrobial properties. Compounds similar to this compound were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus, highlighting the potential for developing new antibacterial agents from this class of compounds .

Antitumor Efficacy

In another investigation, pyrrole derivatives were assessed for their antitumor activity in vitro. A subset of these compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may similarly exhibit promising antitumor properties through mechanisms involving apoptosis and cell cycle modulation .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。